

Application Notes and Protocols: MOC-Val-OH in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Methoxycarbonyl)-L-valine (**MOC-Val-OH**) is a protected amino acid derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The methoxycarbonyl (Moc) group provides a stable protecting group for the amine functionality of L-valine, preventing unwanted side reactions during peptide coupling and other synthetic transformations. This allows for the precise and controlled incorporation of the valine moiety into target molecules. **MOC-Val-OH** is particularly valuable in the development of peptide-based therapeutics and other complex molecular architectures where stereochemistry and regioselectivity are critical for biological activity. Its application has been notably significant in the synthesis of antiviral agents.[1][2]

Physicochemical Properties and Handling

Proper handling and storage of **MOC-Val-OH** are essential for maintaining its integrity and ensuring reproducible experimental outcomes.



Property	Value	Reference
CAS Number	74761-42-5	[1]
Molecular Formula	C7H13NO4	[1][2]
Molecular Weight	175.18 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	109.0 to 113.0 °C	[1]
Solubility	Sparingly soluble in water (30 g/L at 25 °C). Soluble in polar organic solvents like methanol.	[2][3]
Storage	Store in a cool, dry place. Recommended storage at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for up to 2 years. In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).	[4]

Safety Precautions: May be harmful if inhaled and may cause respiratory tract irritation. It is recommended to handle **MOC-Val-OH** in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Applications in Drug Discovery

The primary application of **MOC-Val-OH** in drug discovery is as a key intermediate in the synthesis of peptide and peptidomimetic drugs. The valine side chain can play a critical role in molecular recognition and binding to biological targets.

Synthesis of Antiviral Therapeutics

MOC-Val-OH has been instrumental in the development of potent antiviral drugs, particularly those targeting viral proteases.



- Hepatitis C Virus (HCV) Inhibitors: MOC-Val-OH is a crucial building block in the synthesis of Ledipasvir, an NS5A inhibitor used in combination therapies for the treatment of chronic Hepatitis C.[1][6][7] The valine residue is integral to the inhibitor's structure, contributing to its high potency.
- HIV Protease Inhibitors: The valine moiety is a common feature in the P1 position of many
 HIV protease inhibitors, where it makes critical hydrophobic interactions with the enzyme's
 active site. MOC-Val-OH serves as a precursor for incorporating this essential amino acid
 into complex inhibitor scaffolds.[8][9][10][11][12]

Drug/Drug Candidate Class	Therapeutic Target	Role of MOC-Val-OH
Ledipasvir	HCV NS5A	Key building block for the synthesis of the inhibitor backbone.
HIV Protease Inhibitors	HIV-1 Protease	Precursor for the P1 valine residue, crucial for binding to the enzyme's active site.

Peptide Synthesis and Peptidomimetics

As a protected amino acid, **MOC-Val-OH** is widely used in both solid-phase and solution-phase peptide synthesis.[2] The Moc protecting group can be removed under specific conditions that do not affect other protecting groups, allowing for the sequential elongation of peptide chains. This is fundamental in creating peptide-based drugs, which are a growing class of therapeutics for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.

Experimental Protocols

The following are representative protocols for the use of **MOC-Val-OH** in peptide synthesis. These should be considered as templates and may require optimization based on the specific substrate and reaction scale.



Protocol 1: General Peptide Coupling using Carbodiimide Activation

This protocol describes a standard procedure for coupling **MOC-Val-OH** to an amine-containing molecule using a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Materials:

- MOC-Val-OH
- Amine-containing substrate (e.g., an amino acid ester)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
- Saturated agueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution: In a round-bottom flask, dissolve MOC-Val-OH (1.0 equivalent) and the aminecontaining substrate (1.0-1.2 equivalents) in anhydrous DMF or DCM.
- Additive Addition: Add HOBt (1.1 equivalents) to the solution and stir until it is fully dissolved.



- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
- Activation and Coupling: Slowly add DIC (1.1 equivalents) to the cooled solution. If the amine substrate is in the form of a salt, add DIPEA (1.1-1.5 equivalents) to neutralize it.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The
 progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS).
- Work-up: a. Filter the reaction mixture to remove the diisopropylurea byproduct. b. Dilute the
 filtrate with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with
 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. d. Dry the organic layer
 over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and
 concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired peptide.

Visualizations HIV Protease Inhibition by a MOC-Val-OH Derived Inhibitor

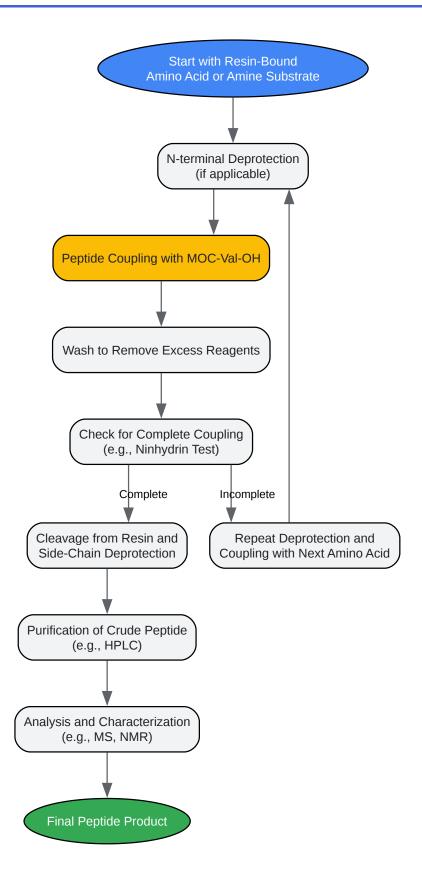
The following diagram illustrates the mechanism of HIV protease and its inhibition. HIV protease is a homodimeric enzyme essential for the maturation of the virus. It cleaves viral polyproteins at specific sites to produce functional proteins. Inhibitors designed using **MOC-Val-OH** as a building block can bind to the active site of the protease, preventing this cleavage and thus inhibiting viral replication.

Caption: Mechanism of HIV protease inhibition.

General Workflow for Peptide Synthesis using MOC-Val-OH

This diagram outlines the key steps in a typical peptide synthesis workflow where **MOC-Val-OH** is used as one of the building blocks.





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Caption: Solid-phase peptide synthesis workflow.



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